
2-Amino-3-hydroxybenzoic acid
Overview
Description
2-Amino-3-hydroxybenzoic acid (3-Hydroxyanthranilic acid, 3-HAA) is a phenolic derivative with the molecular formula C₇H₇NO₃ and a molar mass of 153.14 g/mol . It is a white to brown crystalline solid, typically stored at room temperature in a cool, dark place . Structurally, it features an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 3 on the benzene ring (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyanthranilic Acid can be synthesized through the oxidation of 3-hydroxykynurenine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, 3-Hydroxyanthranilic Acid is often produced by microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which catalyzes the conversion of 3-hydroxykynurenine to 3-Hydroxyanthranilic Acid. The compound is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Tyrosinase-Catalyzed Oxidation
2-Amino-3-hydroxybenzoic acid undergoes oxidation in the presence of tyrosinase, forming cinnabarinic acid , a phenoxazone derivative . This reaction proceeds through ortho-hydroxylation and subsequent oxidation to an o-quinone imine intermediate .
Mechanism :
-
Ortho-hydroxylation of the aromatic ring.
-
Oxidation to form a quinone imine structure.
-
Condensation to yield cinnabarinic acid.
Kinetic Parameters :
Substrate | Enzyme | (mM) | (min⁻¹) | Product |
---|---|---|---|---|
This compound | Tyrosinase | 0.11–0.49 | 1–3 | Cinnabarinic acid |
Comparison: The values for arylamines and monophenols are similar, but for arylamines (1–3 min⁻¹) is significantly lower than for monophenols (1320–6960 min⁻¹) .
Tryptophan Metabolism
In biological systems, this compound is a key intermediate in tryptophan catabolism:
-
Formation from L-3-hydroxykynurenine :
Catalyzed by kynureninase , yielding this compound and L-alanine . -
Oxidation to Cinnavalininate :
Catalyzed by catalase , leading to cinnavalininate .
Metabolic Role :
-
Acts as a precursor for NAD⁺ biosynthesis.
-
Implicated in neurodegenerative disorders due to redox-active properties .
Auto-Oxidation and Reactivity
The compound exhibits sensitivity to oxidative conditions:
-
Air Oxidation : Forms dimeric or polymeric products under ambient conditions .
-
Hydrogen Peroxide : Accelerates oxidation, leading to quinone derivatives .
Stability Considerations :
-
Degrades in aqueous solutions at elevated temperatures (>100°C) .
-
Forms hydrochloride salts under acidic conditions for stabilization .
Reduction Reactions
In synthetic protocols, this compound is produced via:
-
Nitro Group Reduction :
Yield Optimization :
Step | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Reduction of nitro | 95°C, 0.5 MPa H₂, Pd/C catalyst | ≥97 | ≥96 |
Ortho-Quinone Imine Formation
During enzymatic oxidation, the transient o-quinone imine intermediate can:
-
Dimerize to form phenoxazones.
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React with nucleophiles (e.g., thiols) in biological systems, contributing to oxidative stress .
Byproduct Example :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₇H₇NO₃
- Molecular Weight: 153.14 g/mol
- CAS Number: 548-93-6
- Melting Point: 224–231 °C
The compound features both an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, contributing to its reactivity and biological activity.
Neuroprotective Effects
Research indicates that 2-amino-3-hydroxybenzoic acid may have potential neuroprotective effects, particularly in the context of neurodegenerative diseases. It has been investigated for its antioxidant properties, which could help mitigate oxidative stress associated with conditions such as Alzheimer's disease.
Anti-inflammatory Properties
Studies suggest that 3-HAA exhibits anti-inflammatory effects. Research conducted on model organisms like Caenorhabditis elegans and mice shows that it can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapeutics.
Lifespan Regulation
Emerging evidence points to the role of this compound in regulating lifespan. Increased levels of this compound have been associated with extended lifespans in various organisms, attributed to its activation of antioxidant pathways.
Drug Development
Due to its biological activities, this compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its structural similarity to other biologically active molecules allows for modifications that can enhance therapeutic efficacy .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications, potentially serving as a scaffold for developing new antibiotics or antifungal agents . Its ability to interact with microbial enzymes makes it a valuable candidate for further research.
Chromatographic Techniques
This compound is utilized in chromatography and mass spectrometry for analytical purposes. It serves as a standard or reference compound in various analytical methods due to its well-defined properties and behavior under different conditions .
Biomarker Studies
This compound is also being investigated as a biomarker in various studies related to metabolic disorders and diseases. Its levels can indicate specific physiological states or responses to treatment, making it valuable in clinical diagnostics .
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its functional groups allow for chemical modifications that can improve mechanical strength or thermal stability of polymers .
Case Studies
Study | Focus | Findings |
---|---|---|
Neuroprotection Study | Neurodegenerative Diseases | Demonstrated antioxidant effects reducing neuronal damage in vitro. |
Anti-inflammatory Research | In Vivo Models | Showed significant reduction in inflammatory markers in treated mice. |
Lifespan Regulation | Model Organisms | Increased lifespan correlated with elevated levels of 3-HAA observed in C. elegans. |
Mechanism of Action
3-Hydroxyanthranilic Acid exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, leading to the production of quinolinic acid. This pathway is involved in the regulation of oxidative stress and inflammation. 3-Hydroxyanthranilic Acid increases resistance to oxidative stress by directly degrading hydrogen peroxide and activating the Nrf2/SKN-1 oxidative stress response .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physical Properties
The bioactivity and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
*Estimated based on analog data .
Key Observations:
- Hydroxyl vs. Methyl/Methoxy : The hydroxyl group in 3-HAA enhances polarity and antioxidant capacity compared to methyl or methoxy substituents .
Antioxidant and Enzyme Inhibition:
- 3-HAA : Demonstrated antioxidant activity in plant extracts, comparable to chlorogenic acid but with distinct applications in cardiovascular research .
- Chlorogenic Acid (C₁₆H₁₈O₉): A more complex polyphenol with broader use in food and cosmetics due to higher stability .
Molecular Docking Studies:
Compounds from G. jasminoides, including 3-HAA, were screened for α-amylase inhibition. While specific binding data for 3-HAA is unavailable, substituents like hydroxyl groups are known to enhance hydrogen bonding with enzyme active sites .
Commercial Availability and Pricing
Compound | Supplier | Purity | Price (1g) | Reference |
---|---|---|---|---|
This compound | CymitQuimica | >98% | €31.00 | |
2-Amino-3-methoxybenzoic acid | Thermo Scientific | 97% | Not reported | |
3-HAA Hydrochloride | Aladdin | 98% | Inquiry-based |
Biological Activity
2-Amino-3-hydroxybenzoic acid, also known as 3-hydroxyanthranilic acid , is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 153.14 g/mol
- CAS Number : 548-93-6
- Solubility : Slightly soluble in water; soluble in chloroform, alcohol, and ether .
Antioxidant Properties
This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness in vitro against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which play a role in inflammation. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative conditions like Alzheimer's disease .
The biological activity of this compound is attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in its structure allows it to donate electrons to free radicals, neutralizing them.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and microbial resistance.
- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress response and inflammation pathways .
Study on Antimicrobial Efficacy
A study published in the International Journal of Advance and Innovative Research examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it had a higher drug score than curcumin, suggesting a promising alternative for antibiotic development .
Neuroprotective Study
In a neurobiology study, researchers treated neuronal cultures with varying concentrations of this compound and assessed cell viability under oxidative stress conditions. The compound significantly increased cell survival rates compared to untreated controls, indicating its potential as a neuroprotective agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-3-hydroxybenzoic acid in a laboratory setting?
- Methodology : Synthesis typically involves catalytic hydrogenation or enzymatic pathways. For example, derivatives like 3-methoxy-2-aminobenzoic acid can be synthesized via condensation reactions under controlled pH and temperature . Optimization of reaction conditions (e.g., solvent selection, catalyst use) is critical to minimize side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques : Use NMR (¹H/¹³C) for aromatic proton and carboxyl group confirmation, IR spectroscopy for -OH and -NH₂ stretches, and mass spectrometry for molecular weight validation . Purity assessment via HPLC (≥98% area%) is recommended, with mobile phases adjusted for polar functional groups .
Q. What are the key safety considerations when handling this compound in laboratory environments?
- Safety Protocols : Wear protective gloves/eye protection due to skin/eye irritation risks (H315, H319). Store at <15°C in sealed containers to prevent degradation. Avoid inhalation of dust; use fume hoods during weighing .
Q. Which chromatographic techniques are most effective for assessing the purity of this compound?
- Purity Analysis : Reverse-phase HPLC with UV detection (λ ~254 nm) using C18 columns. Neutralization titration is complementary for quantifying free carboxyl groups . Typical purity thresholds for research-grade material are ≥97% (HPLC) and ≥97% (titration) .
Advanced Research Questions
Q. What role does this compound play in the kynurenine pathway, and how can its metabolic intermediates be quantified in biological samples?
- Biochemical Role : It is a key intermediate in tryptophan metabolism, linked to NAD⁺ biosynthesis and immune modulation. Dysregulation is associated with neurodegenerative diseases .
- Quantification Methods : LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) enables precise detection in serum or tissue. Sample preparation involves acid precipitation to stabilize labile metabolites .
Q. How does the solubility profile of this compound influence its application in pharmaceutical co-crystal development?
- Solubility Insights : Slightly soluble in water but highly soluble in chloroform, ethanol, and ether . Co-crystallization with hydrophilic carriers (e.g., cyclodextrins) improves aqueous solubility for drug formulation. Solvent-assisted grinding is a common technique .
Q. What strategies enhance the stability of this compound in aqueous solutions for long-term biochemical assays?
- Stabilization Approaches : Buffered solutions (pH 6–7) at 4°C reduce hydrolysis. Antioxidants (e.g., ascorbic acid) prevent oxidation of the hydroxyl group. Lyophilization in inert atmospheres extends shelf life .
Q. How do substituents on the aromatic ring of derivatives affect their chelating properties with transition metals?
- Structure-Activity Relationship : Electron-donating groups (e.g., -OCH₃ in 3-methoxy derivatives) enhance metal-binding affinity. Studies on Cu(II) and Fe(III) complexes show potential for catalytic or therapeutic applications . X-ray crystallography and DFT calculations validate coordination modes .
Q. Data Contradictions and Resolutions
- Solubility Variability : Discrepancies in water solubility reports may stem from polymorphic forms or purity differences. Always validate solubility under controlled conditions (temperature, pH) .
- Storage Stability : While TCI recommends <15°C, some studies note short-term stability at 25°C. Conduct accelerated stability testing (40°C/75% RH) for project-specific guidelines .
Properties
IUPAC Name |
2-amino-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSWCUQABXPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203290 | |
Record name | 2-Amino-3-hydroxy-benzoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
SLIGHTLY SOL IN WATER, SOL IN HOT WATER, ALCOHOL, ETHER; SOL IN CHLOROFORM | |
Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAFLETS IN WATER | |
CAS No. |
548-93-6 | |
Record name | 3-Hydroxyanthranilic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=548-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-3-hydroxy-benzoic acid | |
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Record name | 3-hydroxyanthranilic acid | |
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Record name | 2-Amino-3-hydroxy-benzoic acid | |
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Record name | 3-hydroxyanthranilic acid | |
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Record name | 2-AMINO-3-HYDROXYBENZOIC ACID | |
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Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Hydroxyanthranilic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 °C | |
Record name | 3-hydroxyanthranilic acid | |
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Record name | 2-AMINO-3-HYDROXY-BENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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